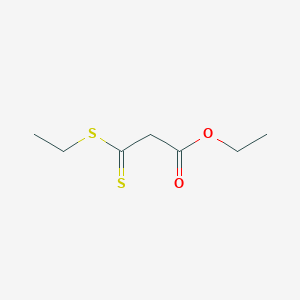
Ethyl 3-(ethylsulfanyl)-3-sulfanylidenepropanoate
Cat. No. B8332145
M. Wt: 192.3 g/mol
InChI Key: QEZGROMHDDHBPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04128562
Procedure details


192 g of ethyl α-carbethoxy-dithioacetate [Ber., Vol. 100 (1967), p. 1420] were added at 20° C. to a solution of 70 g of sodium methylate in one liter of methanol and after stirring for 5 minutes at 20° C., 76 g of chloroacetonitrile were added thereto. The mixture was stirred for 1 hour at 45° C. and 2 hours at 20° C. and after the addition of a solution of 70 g of sodium methylate in 500 ml of methanol, the mixture was stirred for 4 hours at 20° C. The mixture was evaporated to dryness under reduced pressure and the residue was dissolved in water. Toluene was added to the aqueous phase which was then acidified by addition of concentrated hydrochloric acid and the organic phase was rapidly separated by decanting. The organic phase was iced and vacuum filtered and the recovered crystals were dried to obtain 97 g of 2-cyano-3 -hydroxy-5-ethylthio-thiophene melting at 105° C. A microanalytically pure sample after crystallization from benzene melted at 105° C.

Name
sodium methylate
Quantity
70 g
Type
reactant
Reaction Step One



Name
sodium methylate
Quantity
70 g
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:6][C:7]([S:9][CH2:10][CH3:11])=[S:8])(OCC)=[O:2].C[O-].[Na+].Cl[CH2:16][C:17]#[N:18]>CO>[C:17]([C:16]1[S:8][C:7]([S:9][CH2:10][CH3:11])=[CH:6][C:1]=1[OH:2])#[N:18] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
192 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OCC)CC(=S)SCC
|
|
Name
|
sodium methylate
|
|
Quantity
|
70 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
76 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC#N
|
Step Three
|
Name
|
sodium methylate
|
|
Quantity
|
70 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
after stirring for 5 minutes at 20° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 1 hour at 45° C. and 2 hours at 20° C.
|
|
Duration
|
2 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 4 hours at 20° C
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was evaporated to dryness under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Toluene was added to the aqueous phase which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then acidified by addition of concentrated hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was rapidly separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by decanting
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
vacuum filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the recovered crystals were dried
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1SC(=CC1O)SCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 97 g | |
| YIELD: CALCULATEDPERCENTYIELD | 52.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
